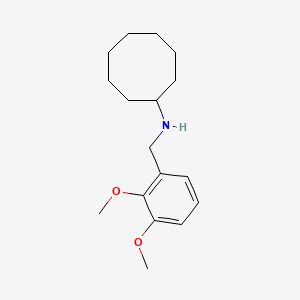
4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine, also known as BPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP is a pyrimidine derivative that has been found to exhibit anticancer, anti-inflammatory, and antiviral properties.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine is not fully understood. However, it is believed that 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine exerts its effects by interacting with various cellular targets. 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and inflammation. Additionally, 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases. 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine is that it is relatively easy to synthesize. Additionally, 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has been found to exhibit potent anticancer, anti-inflammatory, and antiviral properties, making it a promising candidate for further research. However, one of the limitations of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the research on 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine. One potential direction is to investigate the mechanism of action of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine in greater detail. This could involve the use of molecular modeling and other computational techniques to identify potential targets of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine. Another potential direction is to explore the use of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine in combination with other drugs to enhance its therapeutic potential. Additionally, further research could be conducted to investigate the potential use of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine in the treatment of other diseases, such as viral infections and autoimmune disorders.
Synthesis Methods
The synthesis of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine involves the reaction between 4-bromoacetophenone and hydrazine hydrate in the presence of sodium acetate and acetic acid. The resulting product is then reacted with phenyl isocyanate to yield 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine. The synthesis of 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine is relatively simple and can be achieved through a one-pot reaction.
Scientific Research Applications
4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-(4-bromophenyl)-2-hydrazino-6-phenylpyrimidine has been shown to exhibit antiviral properties by inhibiting the replication of certain viruses.
properties
IUPAC Name |
[4-(4-bromophenyl)-6-phenylpyrimidin-2-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4/c17-13-8-6-12(7-9-13)15-10-14(19-16(20-15)21-18)11-4-2-1-3-5-11/h1-10H,18H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTJDFZRPAYGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)NN)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198773 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Bromophenyl)-2-hydrazino-6-phenylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methylphenyl)-N,N-dipropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5739644.png)
![4-{5-[(2-pyridinylmethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5739657.png)
![N-(2-thienylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5739660.png)
![2-{5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5739662.png)
![ethyl [(3-chloro-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5739688.png)

![4-[5-(2-iodophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5739696.png)


![N-[2-(acetylamino)-5-methoxyphenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5739707.png)

![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5739714.png)

